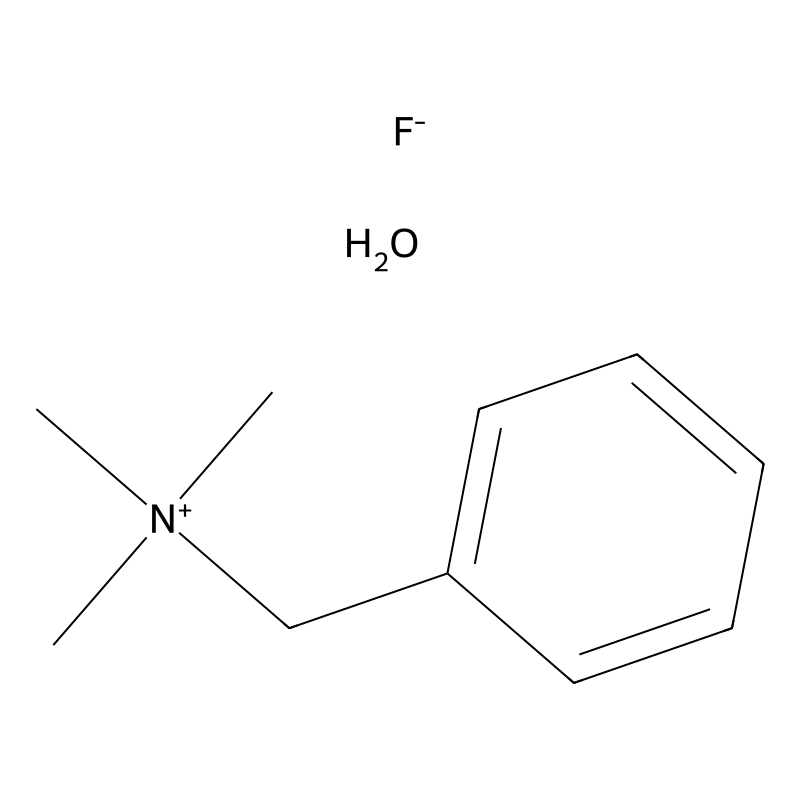

Benzyltrimethylammonium fluoride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyltrimethylammonium fluoride hydrate (CAS 127582-36-9) is a specialized quaternary ammonium salt procured primarily as an organic-soluble fluoride source and mild base [1]. Unlike inorganic benchmark materials such as potassium fluoride, this compound readily dissolves in common organic solvents, enabling homogeneous reaction kinetics for nucleophilic fluorination and silyl ether deprotection [2]. Furthermore, its specific structural design—lacking beta-hydrogens—grants it a distinct thermal and chemical stability profile compared to more ubiquitous aliphatic ammonium salts, making it highly relevant for rigorous synthetic and material science applications where catalyst degradation must be avoided [3].

References

- [1] Prakash, G. K. S., et al. 'Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers.' Journal of Fluorine Chemistry 112.2 (2001): 357-362.

- [2] Kmentová, I., et al. 'Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents.' Organic & Biomolecular Chemistry 22 (2024): 1086-1093.

- [3] Keffer, D. J., et al. 'Chloride Enhances Fluoride Mobility in Anion Exchange Membrane/Polycationic Systems.' The Journal of Physical Chemistry C 118.14 (2013): 7341-7350.

Buyers often default to tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) as generic fluoride sources, but both introduce severe process limitations [1]. TBAF possesses beta-hydrogens on its butyl chains, making it highly susceptible to Hofmann elimination under basic conditions or elevated temperatures, which degrades the catalyst and contaminates the product stream with tributylamine and 1-butene [2]. Conversely, KF is highly stable but practically insoluble in organic solvents, leading to sluggish heterogeneous reactions that often require prolonged heating and drive unwanted side reactions like Aldol condensations[1]. Benzyltrimethylammonium fluoride structurally eliminates beta-hydrogens, preventing Hofmann degradation while maintaining the critical organic solubility that inorganic salts lack [3].

References

- [1] Prakash, G. K. S., et al. 'Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers.' Journal of Fluorine Chemistry 112.2 (2001): 357-362.

- [2] Otsuka, S., et al. 'Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds.' The Journal of Organic Chemistry 89.6 (2024): 4426-4436.

- [3] Keffer, D. J., et al. 'Chloride Enhances Fluoride Mobility in Anion Exchange Membrane/Polycationic Systems.' The Journal of Physical Chemistry C 118.14 (2013): 7341-7350.

Resistance to Hofmann Elimination in Basic Environments

In base-catalyzed reactions or alkaline environments, the structural stability of the phase-transfer catalyst or fluoride source is paramount. Studies on alkaline stability demonstrate that tetrabutylammonium (TBA) cations undergo rapid Hofmann elimination due to the presence of beta-hydrogens, yielding volatile and contaminating byproducts like tributylamine [2]. In contrast, the benzyltrimethylammonium (BTMA) cation is structurally immune to this degradation pathway because it completely lacks beta-hydrogens [1]. This structural advantage ensures that BTMAF remains intact under rigorous conditions where TBAF decomposes [2].

| Evidence Dimension | Susceptibility to Hofmann elimination under basic/alkaline conditions |

| Target Compound Data | 0% degradation via Hofmann elimination (structurally impossible) |

| Comparator Or Baseline | Tetrabutylammonium fluoride (TBAF), which undergoes significant degradation to tributylamine and 1-butene |

| Quantified Difference | Complete elimination of the Hofmann degradation pathway |

| Conditions | Alkaline environments and base-catalyzed reactions in polar aprotic solvents |

Eliminating catalyst degradation prevents amine contamination in the final product, significantly reducing downstream purification costs in pharmaceutical synthesis.

Yield and Purity in Fluoroalkylation Workflows

In the ionic 1,4-addition of 2H-heptafluoropropane to electron-deficient unsaturated bonds, the choice of fluoride base directly impacts both yield and product purity. When using TBAF, the reaction achieves a 60% yield but suffers from poor material balance due to the generation of significant tributylamine from Hofmann elimination[1]. When substituting with cesium fluoride (CsF), the yield plummets to just 17% due to poor solubility [1]. Benzyltrimethylammonium fluoride provides the necessary organic solubility to drive the reaction without generating amine contaminants, matching the high yields of soluble fluorides while maintaining a clean reaction profile [1].

| Evidence Dimension | Reaction yield and byproduct formation |

| Target Compound Data | High yield (comparable to TBAF) with no tributylamine byproduct formation |

| Comparator Or Baseline | CsF (17% yield); TBAF (60% yield but contaminated with tributylamine) |

| Quantified Difference | >3x yield improvement over inorganic CsF, with a superior purity profile vs TBAF |

| Conditions | Ionic 1,4-addition of 2H-heptafluoropropane in DMF at 30 °C |

Buyers scaling up fluoroalkylation workflows can achieve the high yields of organic-soluble fluorides without the severe separation penalties caused by degraded TBAF.

Suppression of Side Reactions in Desilylative Hydrolysis

The desilylative hydrolysis of 2,2-difluoroenol silyl ethers to difluoromethyl ketones requires a fluoride source that balances reactivity with mildness. Using aqueous potassium fluoride (KF) requires prolonged reaction times and results in significant formation of unwanted Aldol condensation by-products due to poor solubility and harsh heterogeneous kinetics[1]. In contrast, using benzyltrimethylammonium fluoride in wet THF provides rapid, homogeneous deprotection while restricting the Aldol condensation side-product to only trace amounts [1].

| Evidence Dimension | Formation of Aldol condensation by-products during hydrolysis |

| Target Compound Data | Only trace amounts of Aldol product formed |

| Comparator Or Baseline | Aqueous KF, which yields significant amounts of Aldol condensation by-products |

| Quantified Difference | Major reduction in side-product formation and required reaction time |

| Conditions | Desilylative hydrolysis of silyl ethers in wet THF vs aqueous conditions |

Minimizing side reactions like Aldol condensation is critical for maximizing the yield of high-value difluoromethyl ketone intermediates in API manufacturing.

High-Temperature or Base-Catalyzed Fluoroalkylation

Benzyltrimethylammonium fluoride is the optimal choice for base-catalyzed additions (such as the introduction of heptafluoropropyl groups) where the reaction conditions would cause standard aliphatic ammonium salts like TBAF to decompose via Hofmann elimination. Its structural stability ensures high yields without amine contamination [1].

Homogeneous Silyl Ether Deprotection

In the synthesis of complex pharmaceuticals, removing silyl protecting groups requires mild, organic-soluble reagents. BTMAF hydrate provides the necessary solubility in solvents like THF to ensure rapid deprotection, avoiding the sluggish kinetics and side reactions (e.g., Aldol condensation) associated with insoluble inorganic fluorides like KF [2].

Precursor for Alkaline Anion Exchange Membranes (AEMs)

The benzyltrimethylammonium cation is highly valued in polymer chemistry for developing AEMs used in fuel cells. Because it lacks beta-hydrogens, polycationic forms of BTMA resist degradation in highly alkaline environments, making BTMAF an excellent model compound and precursor for studying and synthesizing durable ion-transport materials[3].

References

- [1] Otsuka, S., et al. 'Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds.' The Journal of Organic Chemistry 89.6 (2024): 4426-4436.

- [2] Prakash, G. K. S., et al. 'Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers.' Journal of Fluorine Chemistry 112.2 (2001): 357-362.

- [3] Keffer, D. J., et al. 'Chloride Enhances Fluoride Mobility in Anion Exchange Membrane/Polycationic Systems.' The Journal of Physical Chemistry C 118.14 (2013): 7341-7350.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant